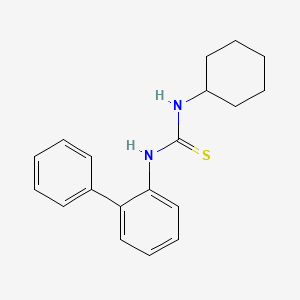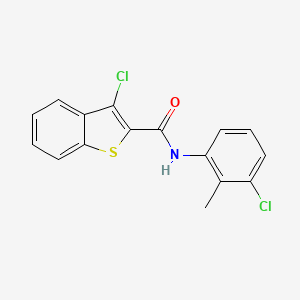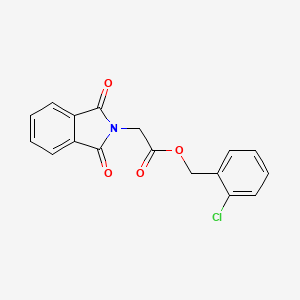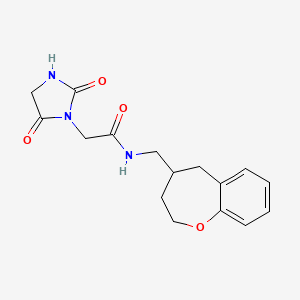
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as CMI-977, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the treatment of various diseases.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. For example, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to induce apoptosis in tumor cells, leading to their death. In inflammation research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In infectious disease research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to disrupt the cell membrane of microorganisms, leading to their death.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its broad spectrum of activity against various diseases. Another advantage is its ability to inhibit multiple targets, leading to a more effective treatment. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the development of more targeted formulations of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide to reduce its potential toxicity. Additionally, further research is needed to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the condensation of 3-chloro-4-methylphenylamine with 2-methyl-5-nitroimidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In inflammation research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In infectious disease research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria, fungi, and parasites.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-10(5-11(8)14)16-12(19)7-17-9(2)15-6-13(17)18(20)21/h3-6H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGKVKBXOMQLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)
![5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)


